Cas no 1784097-67-1 (2-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid)

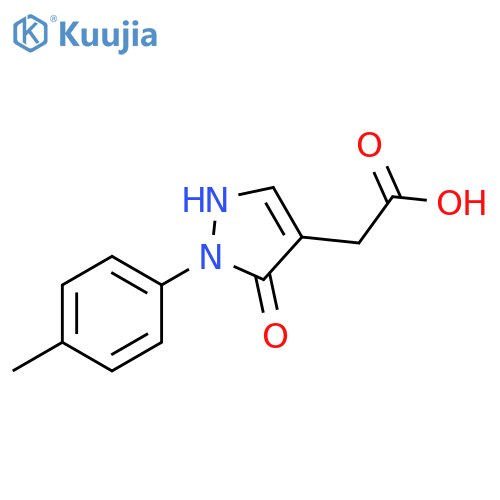

1784097-67-1 structure

商品名:2-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid

CAS番号:1784097-67-1

MF:C12H12N2O3

メガワット:232.235282897949

MDL:MFCD30499069

CID:5191652

PubChem ID:83895056

2-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-4-acetic acid, 2,5-dihydro-1-(4-methylphenyl)-5-oxo-

- 2-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid

-

- MDL: MFCD30499069

- インチ: 1S/C12H12N2O3/c1-8-2-4-10(5-3-8)14-12(17)9(7-13-14)6-11(15)16/h2-5,7,13H,6H2,1H3,(H,15,16)

- InChIKey: HNBZKJYQTQENNR-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC=C(C)C=C2)C(=O)C(CC(O)=O)=CN1

2-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-337437-1g |

2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |

1784097-67-1 | 1g |

$1286.0 | 2023-09-03 | ||

| Enamine | EN300-337437-5g |

2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |

1784097-67-1 | 5g |

$3728.0 | 2023-09-03 | ||

| Enamine | EN300-337437-1.0g |

2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |

1784097-67-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-337437-0.1g |

2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |

1784097-67-1 | 0.1g |

$1131.0 | 2023-09-03 | ||

| Enamine | EN300-337437-0.25g |

2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |

1784097-67-1 | 0.25g |

$1183.0 | 2023-09-03 | ||

| Enamine | EN300-337437-5.0g |

2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |

1784097-67-1 | 5.0g |

$3728.0 | 2023-02-23 | ||

| Enamine | EN300-337437-10g |

2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |

1784097-67-1 | 10g |

$5528.0 | 2023-09-03 | ||

| Enamine | EN300-337437-10.0g |

2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |

1784097-67-1 | 10.0g |

$5528.0 | 2023-02-23 | ||

| Enamine | EN300-337437-0.05g |

2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |

1784097-67-1 | 0.05g |

$1080.0 | 2023-09-03 | ||

| Enamine | EN300-337437-0.5g |

2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |

1784097-67-1 | 0.5g |

$1234.0 | 2023-09-03 |

2-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

1784097-67-1 (2-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid) 関連製品

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量